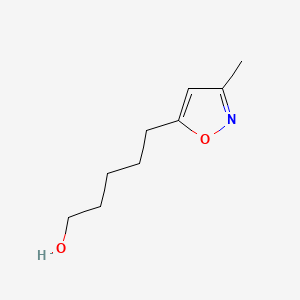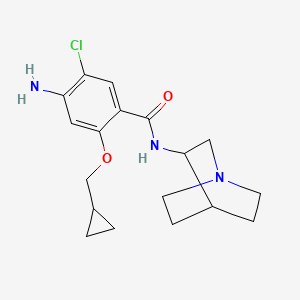
3-(1-Naphthyl)-D-alanine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphyrone is an analog of the psychoactive compound pyrovalerone, characterized by the substitution of the methylphenyl group of pyrovalerone with 2-naphthyl .
Synthesis Analysis
Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins has been carried out in one step by reacting 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with 1-naphthylacetic anhydride and phenylacetic anhydride, respectively, using dual-frequency ultrasonication .Molecular Structure Analysis
Naphyrone 1-naphthyl isomer (hydrochloride) is a structural isomer of naphyrone, having the naphthyl group attached at the 1, rather than 2, position .Chemical Reactions Analysis
N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis
1-Naphthylamine is an organic compound with the formula C10H9N .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Lactams and Cyclic Amidinium Salts
Cyclometalation of 3-(2-naphthyl)-D-alanine methyl ester is achieved by reacting the corresponding hydrochloride salt and Pd(OAc)₂, forming mononuclear derivatives. These compounds are essential for the synthesis of lactams and cyclic amidinium salts related to isoquinoline, benzo[g]isoquinoline, and β-carboline, indicating their significance in pharmaceutical chemistry (Vicente et al., 2009).
2. Enantioselective Synthesis
3-(1-Naphthyl)-D-alanine hydrochloride is crucial in the enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride. The use of the organocatalyst of D-3-(1-Naphthyl)-alanine ensures high levels of stereocontrol in the synthesis, highlighting its role in creating enantiomerically pure compounds for drug discovery (Xiao, Tang, & Xie, 2020).
3. Directed Evolution for Enhanced Synthesis and Degradation
Directed evolution of enzymes to increase activity for specific chemical compounds is another application. Enhanced activity for both chlorinated ethenes and naphthalene oxidation was achieved through directed evolution, showing the potential of 3-(1-Naphthyl)-D-alanine hydrochloride in environmental restoration and green chemistry (Canada et al., 2002).
4. Deracemization of Unnatural Amino Acids
The compound is used in deracemization processes to obtain enantiomerically pure isomers of unnatural amino acids. Techniques like stereoinversion and dynamic kinetic resolution, utilizing 3-(1-Naphthyl)-D-alanine, are crucial in modern drug discovery, particularly for synthesizing synthetic α-amino acids (D’Arrigo & Tessaro, 2012).
5. Expansion of the Genetic Code
Incorporating 3-(1-Naphthyl)-D-alanine into proteins in Escherichia coli demonstrates the possibility of expanding the genetic code. This allows the unique aminoacylation of the unnatural amino acid onto an orthogonal amber suppressor tRNA, paving the way for understanding and enhancing protein and organismal function (Wang, Brock, & Schultz, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQPCDQZZTLSE-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659747 |
Source


|
| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyl)-D-alanine Hydrochloride | |
CAS RN |
122745-09-9 |
Source


|
| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[4.1.0]hepta-1,3,5-triene-7-ylideneketene](/img/structure/B571202.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B571206.png)
![6H-[1,2,4]Triazolo[1',5':4,5]pyrazino[1,2-b][1,2,4,5]tetrazine](/img/structure/B571210.png)